3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
CAS No.:
VCID: VC8519778
Molecular Formula: C25H19N3O3S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
![3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide -](/images/structure/VC8519778.png)
Description |
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic molecule characterized by its complex structure and potential biological activities. It combines a phthalimide moiety (1,3-dioxoisoindol) with a benzothiazole group, both of which are known for their pharmacological significance. This article explores the chemical properties, synthesis pathways, and potential applications of this compound. SynthesisThe synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multi-step reactions:
This synthetic route ensures high yields and purity of the target compound. Analytical CharacterizationThe compound can be characterized using advanced spectroscopic techniques:
These methods validate the compound's structure and ensure its chemical integrity. Biological SignificanceThe combination of phthalimide and benzothiazole units in this molecule suggests potential pharmacological activities:
Further studies are needed to confirm these activities experimentally. Molecular Docking StudiesPreliminary in silico studies suggest that this compound may interact with biological targets such as enzymes or receptors:
These results highlight its promise as a lead compound for drug development. Applications and Future DirectionsThe unique structural features of this compound make it suitable for various applications:
Future research should focus on experimental validation of its bioactivities and exploring derivatives for enhanced efficacy. |
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Product Name | 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |||||||||||||||||
Molecular Formula | C25H19N3O3S | |||||||||||||||||
Molecular Weight | 441.5 g/mol | |||||||||||||||||
IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |||||||||||||||||
Standard InChI | InChI=1S/C25H19N3O3S/c1-15-6-11-20-21(14-15)32-23(27-20)16-7-9-17(10-8-16)26-22(29)12-13-28-24(30)18-4-2-3-5-19(18)25(28)31/h2-11,14H,12-13H2,1H3,(H,26,29) | |||||||||||||||||
Standard InChIKey | XIOUMKTZXVWOPP-UHFFFAOYSA-N | |||||||||||||||||
SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |||||||||||||||||
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |||||||||||||||||
PubChem Compound | 1115921 | |||||||||||||||||
Last Modified | Apr 15 2024 |
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